REACTION_CXSMILES
|
[I:1][C:2]1[C:6]([C:7]([O:9]CC)=[O:8])=[CH:5][N:4]([CH3:12])[N:3]=1.[OH-].[K+]>C(O)C.O>[I:1][C:2]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]([CH3:12])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
IC1=NN(C=C1C(=O)OCC)C
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 2 days of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
after separation
|
Type
|
CUSTOM
|
Details
|
resulting in the precipitation of a solid
|
Type
|
FILTRATION
|
Details
|
Filtration with suction and 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
of drying under reduced pressure at 40° C.
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
IC1=NN(C=C1C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88 g | |
AMOUNT: PH | ||
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |